molecular formula C13H19BN2O4 B14062989 Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate

Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate

Cat. No.: B14062989
M. Wt: 278.11 g/mol
InChI Key: CVQIIIAEHSAMAJ-UHFFFAOYSA-N
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Description

Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate is a complex organic compound with the molecular formula C13H19BN2O4 This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

The synthesis of tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[c][1,2]oxaborole core, followed by the introduction of the amino and hydroxy groups. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate involves its interaction with specific molecular targets. The boron atom in the oxaborole ring is known to form reversible covalent bonds with hydroxyl groups in biological molecules, which can inhibit the activity of certain enzymes. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate can be compared with other boron-containing compounds, such as:

    Bortezomib: A boronic acid derivative used as a proteasome inhibitor in cancer therapy.

    Tavaborole: An oxaborole antifungal agent used to treat onychomycosis.

    Ixazomib: Another boronic acid-based proteasome inhibitor used in multiple myeloma treatment.

Properties

Molecular Formula

C13H19BN2O4

Molecular Weight

278.11 g/mol

IUPAC Name

tert-butyl N-[(6-amino-1-hydroxy-3H-2,1-benzoxaborol-7-yl)methyl]carbamate

InChI

InChI=1S/C13H19BN2O4/c1-13(2,3)20-12(17)16-6-9-10(15)5-4-8-7-19-14(18)11(8)9/h4-5,18H,6-7,15H2,1-3H3,(H,16,17)

InChI Key

CVQIIIAEHSAMAJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2CNC(=O)OC(C)(C)C)N)O

Origin of Product

United States

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